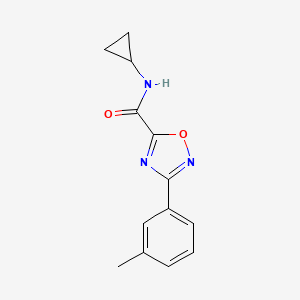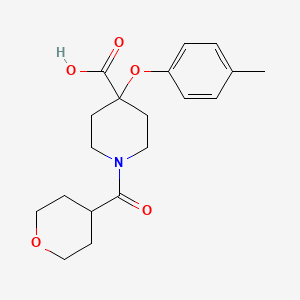![molecular formula C18H15ClN2O2 B5430063 2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5430063.png)
2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone
Overview
Description
2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone, commonly known as CHQ, is a synthetic compound that has been extensively studied for its various biological activities. CHQ belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of CHQ is not fully understood. However, it has been suggested that CHQ exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, CHQ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Inhibition of topoisomerase II by CHQ leads to DNA damage and cell death.
Biochemical and Physiological Effects:
CHQ has been shown to exhibit various biochemical and physiological effects. For example, CHQ has been shown to induce apoptosis in cancer cells by activating the caspase cascade. CHQ has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using CHQ in lab experiments is its broad-spectrum activity against various biological targets. CHQ has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, making it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using CHQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of CHQ. One of the areas of research is to investigate the potential of CHQ as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. Another area of research is to develop new synthetic methods for CHQ that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of CHQ and identify its cellular targets.
Synthesis Methods
The synthesis of CHQ involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethylamine to form 4-chlorobenzylidene-2-hydroxyethylamine. This intermediate is then reacted with anthranilic acid in the presence of acetic anhydride and glacial acetic acid to yield CHQ. The chemical structure of CHQ is shown in Figure 1.
Scientific Research Applications
CHQ has been extensively studied for its various biological activities. One of the most significant applications of CHQ is in cancer research. CHQ has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. The mechanism of anticancer activity of CHQ is attributed to its ability to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis.
In addition to its anticancer activity, CHQ has also been shown to exhibit antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. The antiviral activity of CHQ is attributed to its ability to inhibit viral replication and viral entry into host cells.
Furthermore, CHQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. This property of CHQ makes it a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis.
properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-8-5-13(6-9-14)7-10-17-20-16-4-2-1-3-15(16)18(23)21(17)11-12-22/h1-10,22H,11-12H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCBDMPFWBUKG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323983 | |
| Record name | 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
433941-42-5 | |
| Record name | 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(1-methylbutyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5429987.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5430007.png)
![4-benzyl-5-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5430015.png)
![(5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5430023.png)
![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![N-[2-(cyclohexylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5430058.png)
![3-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}propanamide](/img/structure/B5430070.png)


![4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5430096.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)